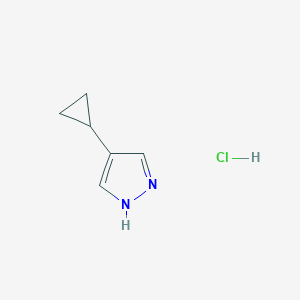
Dichlorobis(trichlorosilyl)methane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorobis(trichlorosilyl)methane is an organosilicon compound with the molecular formula CCl8Si2. It is known for its high reactivity and unique properties, making it a valuable compound in various fields of scientific research and industrial applications . This compound is characterized by the presence of two trichlorosilyl groups attached to a central methylene group, resulting in a highly chlorinated structure .
准备方法
Synthetic Routes and Reaction Conditions: Dichlorobis(trichlorosilyl)methane can be synthesized through the reaction of trichlorosilane (HSiCl3) with dichloromethane (CH2Cl2) under controlled conditions . The reaction typically involves the use of a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large quantities of trichlorosilane and dichloromethane, along with appropriate catalysts to ensure high yield and purity . The reaction conditions are optimized to achieve efficient conversion and minimize by-products .
化学反应分析
Types of Reactions: Dichlorobis(trichlorosilyl)methane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: It reacts with water to form silanols and hydrochloric acid.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of moisture or aqueous solutions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted silanes can be formed.
Hydrolysis Products: Silanols and hydrochloric acid are the primary products of hydrolysis.
Reduction Products: Less chlorinated silanes are formed upon reduction.
科学研究应用
Dichlorobis(trichlorosilyl)methane has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of dichlorobis(trichlorosilyl)methane involves its high reactivity towards nucleophiles and electrophiles. The trichlorosilyl groups can undergo substitution reactions, leading to the formation of various derivatives . The compound’s reactivity is attributed to the presence of multiple chlorine atoms, which make it a strong electrophile . This allows it to participate in a wide range of chemical transformations, making it a versatile reagent in synthetic chemistry .
相似化合物的比较
Tetrakis(trichlorosilyl)methane (C(SiCl3)4): This compound has four trichlorosilyl groups attached to a central carbon atom, making it more reactive and versatile compared to dichlorobis(trichlorosilyl)methane.
Dichlorobis(trimethylsilyl)methane ([(CH3)3Si]2CCl2): This compound has trimethylsilyl groups instead of trichlorosilyl groups, resulting in different reactivity and applications.
Uniqueness: this compound is unique due to its high chlorine content and the presence of two trichlorosilyl groups, which confer distinct reactivity and properties compared to other organosilicon compounds . Its ability to undergo a variety of chemical reactions makes it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
trichloro-[dichloro(trichlorosilyl)methyl]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CCl8Si2/c2-1(3,10(4,5)6)11(7,8)9 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAMGYVSOJZSSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCl8Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,4-diphenyl-6-[3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-3-yl]-1,3,5-Triazine](/img/structure/B6591929.png)







![5-Phenyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B6591978.png)
